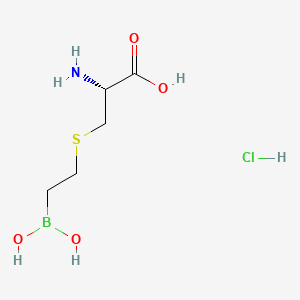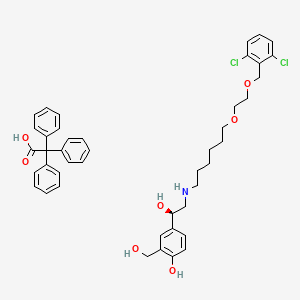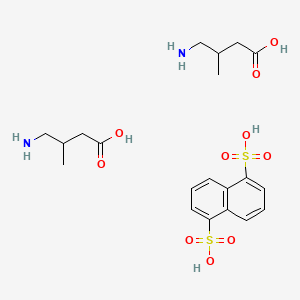
NPEC-caged-(S)-3,4-DCPG
Overview
Description
(S)-3,4-DCPG caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl group.
Scientific Research Applications
1. Photolysis in Experimental Neuroscience NPEC-caged neuroactive amino acids have been evaluated for their specific actions on glutamate receptor sub-types in neuroscience research. Photolysis, a method of breaking down chemicals by light, is applied to release active compounds from these caged neurotransmitters. This approach is particularly useful in isolating post-synaptic receptor activation, understanding receptor mechanisms in situ, and dissecting signaling pathways in neural networks. NPEC cages, known for their slower photorelease compared to other types, are instrumental in experiments requiring precision in timing and location of neurotransmitter release. Such research helps in advancing our understanding of neurological processes and disorders (Palma-Cerda et al., 2012).
2. Role in Dynamic Covalent Chemistry (DCvC) NPEC-caged compounds are part of the broader field of Dynamic Covalent Chemistry, which is crucial for creating complex molecular structures like cages and frameworks. This field combines the robustness of covalent bonding with the error-correction ability of supramolecular chemistry, making it significant in drug discovery, biotechnology, and molecular separation. NPEC-caged compounds contribute to this field by providing a platform for the reversible formation and breaking of covalent bonds, thus enabling the construction of complex molecular architectures (Jin et al., 2013).
3. Applications in Biological Imaging NPEC-caged compounds are also used in the development of photolabile fluorophores for biological imaging. These compounds can be designed to exhibit significant fluorescence enhancement after photolysis, making them valuable tools for tracking molecular dynamics in biological systems with high spatiotemporal resolution. This application is crucial for observing complex biological processes at the molecular level, contributing to advancements in cellular biology and medical diagnostics (Zhao et al., 2004).
4. Involvement in Covalent Organic Frameworks (COFs) and Organic Cages NPEC-caged compounds play a role in the synthesis of covalent organic frameworks and organic cages. These structures have applications in various fields including sorption, recognition, sensing, and stabilization of molecules. The dynamic nature of these compounds, facilitated by NPEC caging, allows for the construction of complex, shape-persistent structures that mimic biological systems and have potential applications in materials science and nanotechnology (Zhang & Mastalerz, 2014).
properties
IUPAC Name |
4-[(S)-carboxy-[1-(2-nitrophenyl)ethoxycarbonylamino]methyl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O10/c1-9(11-4-2-3-5-14(11)21(29)30)31-19(28)20-15(18(26)27)10-6-7-12(16(22)23)13(8-10)17(24)25/h2-9,15H,1H3,(H,20,28)(H,22,23)(H,24,25)(H,26,27)/t9?,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJYBLHNZFMIKT-POGJTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118451 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NPEC-caged-(S)-3,4-DCPG | |
CAS RN |
1257323-85-5 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257323-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)



